molecular formula C15H13N3O B12914701 4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 731-43-1

4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12914701
CAS No.: 731-43-1
M. Wt: 251.28 g/mol
InChI Key: YAPBREKFVINEFG-UHFFFAOYSA-N
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Description

3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both phenyl and p-tolyl groups in its structure enhances its potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of phenylhydrazine with p-toluic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the triazole ring can yield dihydro derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the triazole.

    Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infections.

    Industry: Used in the development of agrochemicals and as a corrosion inhibitor.

Mechanism of Action

The biological activity of 3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one is primarily due to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The phenyl and p-tolyl groups enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 3-Phenyl-4-(m-tolyl)-1H-1,2,4-triazol-5(4H)-one
  • 3-Phenyl-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
  • 4-Phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one

Comparison: While these compounds share a similar core structure, the position of the tolyl group can significantly impact their chemical and biological properties. For instance, the para-substituted derivative (3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one) may exhibit different binding affinities and selectivities compared to the meta- or ortho-substituted derivatives. This uniqueness makes it a valuable compound for targeted applications.

Properties

CAS No.

731-43-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)

InChI Key

YAPBREKFVINEFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

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